REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[Ca+2:14].[Cl-:12].[Cl-:13].[Cl:1][c:2]1[c:3]([OH:11])[cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[Fe:18]>>[Cl:1][c:2]1[c:3]([OH:11])[cH:4][c:5]([NH2:8])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=[N+]([O-])c1ccc(Cl)c(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Fe]
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Name
|
|
Type
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product
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Smiles
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Nc1ccc(Cl)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |